

Spectroscopic Profile of Diethylcarbamoyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: *Diethylcarbamoyl chloride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **diethylcarbamoyl chloride** (CAS No. 88-10-8), a key reagent in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **diethylcarbamoyl chloride** by providing information about the chemical environment of its hydrogen and carbon atoms.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **diethylcarbamoyl chloride**, typically recorded in deuterated chloroform (CDCl₃), exhibits two main signals corresponding to the ethyl groups.[1]

Table 1: ¹H NMR Spectroscopic Data for **Diethylcarbamoyl Chloride**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.45	Quartet	4H	-CH ₂ - (Methylene)
1.23	Triplet	6H	-CH ₃ (Methyl)

Data sourced from ChemicalBook.[\[1\]](#)

The methylene protons (-CH₂-) appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) appear as a triplet due to coupling with the adjacent methylene protons.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **Diethylcarbamoyl Chloride**

Chemical Shift (δ) ppm	Assignment
168.0	C=O (Carbonyl)
42.5	-CH ₂ - (Methylene)
13.5	-CH ₃ (Methyl)

Data interpretation based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of **diethylcarbamoyl chloride** is characterized by a strong absorption band corresponding to the carbonyl group.

Table 3: Key IR Absorption Bands for **Diethylcarbamoyl Chloride**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~2975	Strong	C-H Stretch	Alkane (-CH ₃ , -CH ₂ -)
~1730	Strong	C=O Stretch	Acid Chloride
~1460	Medium	C-H Bend	Alkane (-CH ₂ -)
~1380	Medium	C-H Bend	Alkane (-CH ₃)
~1230	Strong	C-N Stretch	Amine
~770	Strong	C-Cl Stretch	Chloroalkane

Data interpretation based on characteristic IR absorption frequencies for organic molecules.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron Ionization (EI) is a common technique used for this purpose.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of **Diethylcarbamoyl Chloride**

m/z	Proposed Fragment Ion
135	[M] ⁺ (Molecular Ion)
100	[M - Cl] ⁺
72	[N(CH ₂ CH ₃) ₂] ⁺
56	[CH ₂ =N(CH ₂ CH ₃)] ⁺
29	[CH ₂ CH ₃] ⁺

Data sourced from PubChem.[\[2\]](#)

The fragmentation pattern is consistent with the structure of **diethylcarbamoyl chloride**. The molecular ion peak is observed at m/z 135. Common fragmentation pathways include the loss of a chlorine atom to form the ion at m/z 100, and cleavage of the C-N bond to generate various nitrogen-containing fragments.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Actual experimental parameters may vary depending on the specific instrumentation used.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **diethylcarbamoyl chloride** in about 0.6 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:

- The sample is placed in the NMR spectrometer.
- The magnetic field is shimmed to achieve homogeneity.
- A standard single-pulse experiment is performed.
- The free induction decay (FID) is recorded and Fourier transformed to obtain the spectrum.

^{13}C NMR Acquisition:

- A proton-decoupled ^{13}C NMR experiment is typically performed to simplify the spectrum.
- Due to the low natural abundance of ^{13}C , a larger number of scans is usually required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR:

- A small drop of neat **diethylcarbamoyl chloride** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- The spectrum is recorded by passing an infrared beam through the crystal, which is in contact with the sample. The evanescent wave that penetrates a short distance into the sample is measured.
- The crystal is cleaned with a suitable solvent (e.g., isopropanol) after the measurement.

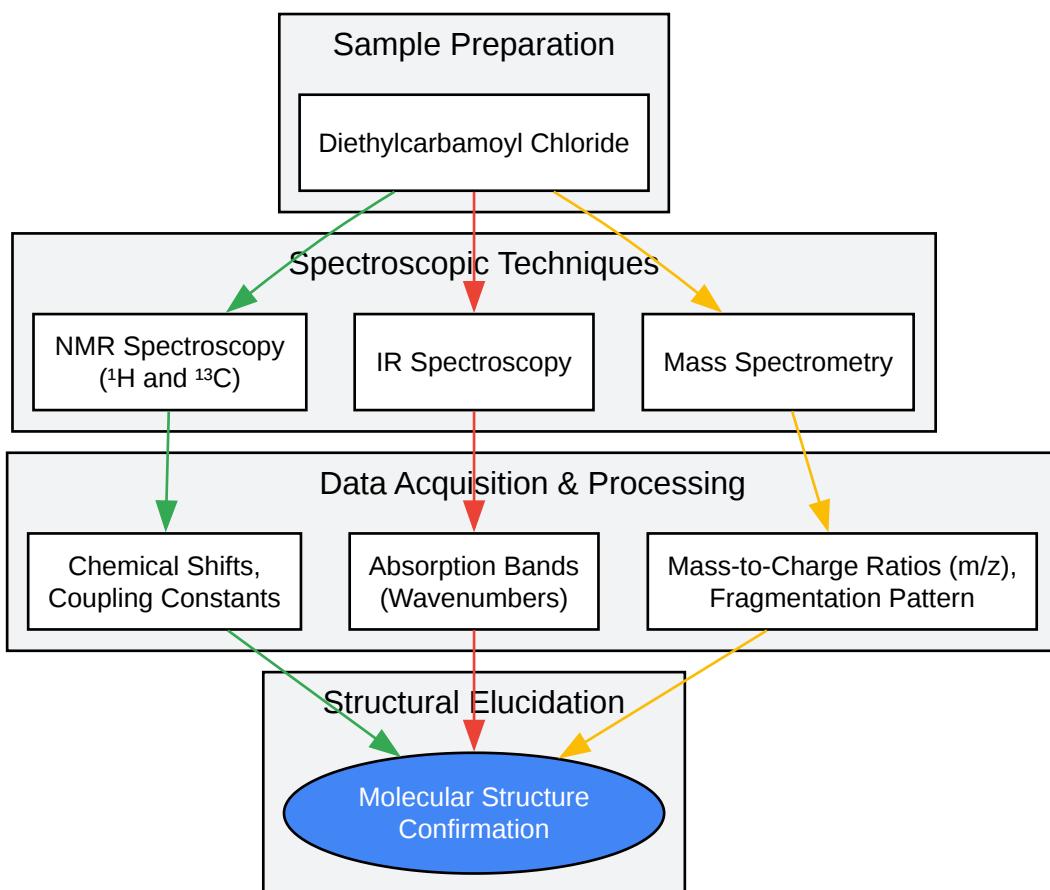
Mass Spectrometry

Electron Ionization (EI)-Mass Spectrometry:

- A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.
- The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **diethylcarbamoyl chloride**.



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Caption: Workflow for the spectroscopic analysis of **diethylcarbamoyl chloride**.

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References

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- 2. Diethylcarbamoyl chloride | C5H10ClNO | CID 6916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Spectroscopic Profile of Diethylcarbamoyl Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b052387#diethylcarbamoyl-chloride-spectroscopic-data-nmr-ir-mass-spec>

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